molecular formula C17H24O2 B5791160 4-(4-propylcyclohexyl)phenyl acetate

4-(4-propylcyclohexyl)phenyl acetate

Cat. No.: B5791160
M. Wt: 260.4 g/mol
InChI Key: ORSIYCPFFIHDDM-UHFFFAOYSA-N
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Description

4-(4-propylcyclohexyl)phenyl acetate is a useful research compound. Its molecular formula is C17H24O2 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.177630004 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Electrolyte Additive in Lithium-Ion Batteries

4-(4-propylcyclohexyl)phenyl acetate and its derivatives, like fluorophenyl acetate, have been investigated as potential electrolyte additives in lithium-ion batteries. Research has shown that substituting phenyl acetate with fluorine can enhance the stability and performance of these batteries, particularly in terms of cyclic stability and capacity retention (Li et al., 2014).

2. Interaction with Human Serum Albumin

Studies on derivatives of this compound, such as thiosemicarbazone derivatives, have shown significant interactions with human serum albumin (HSA). This interaction is crucial for understanding the pharmacokinetic mechanisms of drugs derived from these compounds (Karthikeyan et al., 2016).

3. Chemical Synthesis and Production

Research has also focused on the chemical synthesis of 4-(4-propylcyclohexyl)phenyl derivatives, highlighting methods that are efficient, cost-effective, and suitable for scale-up production. These methods are vital for the industrial production of these compounds (An Zhong-wei, 2008).

4. Green Chemistry Applications

In the field of green chemistry, derivatives of this compound have been used in Suzuki coupling reactions. These reactions are significant for developing sustainable chemical processes and for the synthesis of compounds with anti-arthritic potential (Costa et al., 2012).

5. Photochemical Properties

The photochemical properties of phenyl acetate and its derivatives have been a subject of research, contributing to the understanding of chemical reaction mechanisms under light exposure. This research has applications in fields like photodynamic therapy and photochemical synthesis (Shizuka et al., 1969).

6. Separation and Purification Processes

This compound derivatives have been used in studies on the separation and purification of chemical compounds, utilizing techniques like selective sorption and desorption with zeolites, which are crucial for industrial chemical processing (Smith et al., 1997).

7. Anti-Inflammatory and Analgesic Activities

Some derivatives of this compound have been synthesized and tested for their anti-inflammatory and analgesic activities. These studies contribute to the development of new pharmaceuticals for treating conditions like arthritis (Terada et al., 1984).

8. Drug Synthesis and Identification

The synthesis of illicit drugs from derivatives of phenyl acetate, such as this compound, has been studied to aid in forensic science. Understanding these synthesis processes is crucial for law enforcement and forensic investigations (Allen et al., 1992).

Properties

IUPAC Name

[4-(4-propylcyclohexyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-4-14-5-7-15(8-6-14)16-9-11-17(12-10-16)19-13(2)18/h9-12,14-15H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSIYCPFFIHDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.